molecular formula C14H14ClNO2 B2567016 4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride CAS No. 2230806-90-1

4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride

Cat. No. B2567016
CAS RN: 2230806-90-1
M. Wt: 263.72
InChI Key: UDTRCWCNGPSBDV-UHFFFAOYSA-N
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Description

“4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2230806-90-1 . It has a molecular weight of 263.72 . The IUPAC name for this compound is 2’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.72 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Substituent Effects on Hydrolysis

One application involves studying the effects of substituents on the hydrolysis of phenyl esters of para-substituted benzoic acids. Researchers synthesized model compounds to explore how different substituents affect the base-catalyzed hydrolysis of these esters. This study provides insight into the reactivity of substituted benzoic acids, which is crucial for understanding chemical reactions in pharmaceuticals and organic synthesis (Bauerová & Ludwig, 2000).

Corrosion Inhibition

Another research avenue explores the compound's role in corrosion inhibition. A Schiff base compound, derived from a similar chemical structure, demonstrated significant potential in inhibiting steel corrosion in acidic solutions. This indicates that derivatives of 4-[2-(Aminomethyl)phenyl]benzoic acid could serve as effective corrosion inhibitors, which is vital for protecting industrial machinery and infrastructure (Emregül & Hayvalı, 2006).

Environmental Applications

The compound's derivatives have also been studied for environmental applications, such as in the photodecomposition of chlorobenzoic acids. This research is relevant for environmental chemistry, focusing on the breakdown of potentially harmful organic compounds in water sources. The findings could contribute to developing new methods for water purification and treatment of industrial waste (Crosby & Leitis, 1969).

Catalysis

In catalysis, derivatives of 4-[2-(Aminomethyl)phenyl]benzoic acid have been utilized in innovative ways. For instance, a xerogel-sequestered selenoxide catalyst, based on a derivative, enhanced the bromination of organic substrates in an aqueous environment. Such applications demonstrate the compound's utility in developing more efficient and environmentally friendly catalytic processes (Bennett et al., 2008).

Detection of Reactive Oxygen Species

Furthermore, derivatives have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS), crucial for studying oxidative stress in biological systems. This research aids in understanding ROS's role in various diseases and cellular processes, providing tools for biomedical research and diagnostics (Setsukinai et al., 2003).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTRCWCNGPSBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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